(R)-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride
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Overview
Description
®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride typically involves the reaction of 4-chloropyridine-2-carbaldehyde with ®-2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity by adjusting parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the amino group to a different functional group.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may produce an amine or alcohol, and substitution may result in various substituted pyridine derivatives .
Scientific Research Applications
®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride include:
- 2-Amino-2-(4-chloropyridin-2-yl)ethanol
- 2-Amino-2-(4-bromopyridin-2-yl)ethanol
- 2-Amino-2-(4-fluoropyridin-2-yl)ethanol
Uniqueness
What sets ®-2-Amino-2-(4-chloropyridin-2-yl)ethanol dihydrochloride apart from these similar compounds is its specific stereochemistry and the presence of the dihydrochloride salt form
Properties
IUPAC Name |
(2R)-2-amino-2-(4-chloropyridin-2-yl)ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-5-1-2-10-7(3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVZBMSYEFYFML-ILKKLZGPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=C1Cl)[C@H](CO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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